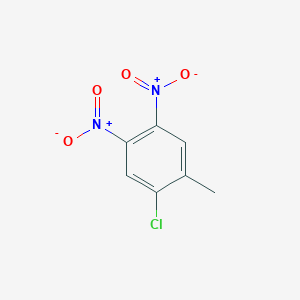

2-Chloro-4,5-dinitro-toluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOOJHJGVAMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302453 | |

| Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56136-79-9 | |

| Record name | NSC151027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4,5 Dinitro Toluene

Regioselective Functionalization Strategies in Aromatic Synthesis

Regioselectivity, the control of where on a molecule a chemical reaction occurs, is paramount in the synthesis of specifically substituted aromatics. The directing effects of the substituents already present on the benzene (B151609) ring—whether they are activating or deactivating, and whether they direct incoming groups to the ortho, meta, or para positions—determine the outcome of the reaction.

Directed Halogenation Pathways and Catalytic Systems

The introduction of a chlorine atom at a specific position on a substituted toluene (B28343) ring is a critical step that can be achieved through directed halogenation. In the context of synthesizing precursors for 2-Chloro-4,5-dinitro-toluene, a common starting material is 4-nitrotoluene (B166481). The chlorination of 4-nitrotoluene is an electrophilic aromatic substitution reaction where the existing methyl (-CH₃) and nitro (-NO₂) groups influence the position of the incoming chlorine atom. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Their combined influence directs the chlorine to the C2 position, which is ortho to the methyl group and meta to the nitro group, yielding the desired 2-chloro-4-nitrotoluene (B140621). google.com

Catalytic systems are essential for this process to proceed efficiently. Iodine is often used as a catalyst in the chlorination of 4-nitrotoluene. google.com More advanced methodologies in aromatic halogenation involve transition-metal-catalyzed C-H bond activation, which can offer high regioselectivity. For instance, palladium catalysts have been used for the ortho-halogenation of arylnitriles, using the cyano group as a directing group. organic-chemistry.org While not specifically documented for this compound, these directed C-H functionalization techniques represent a frontier in achieving precise halogenation patterns that are difficult to obtain through classical electrophilic substitution. acs.org

| Precursor | Reagents & Catalyst | Temperature | Product | Yield | Reference |

| 4-Nitrotoluene | Chlorine (0.9-1.0 mol equivalent), Iodine (0.3-1.0% by weight) | 60-80°C | 2-Chloro-4-nitrotoluene | Up to 99.1% | google.com |

A data table summarizing the catalytic chlorination of 4-nitrotoluene.

Controlled Dinitration Mechanisms and Positional Selectivity

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rushim.rumasterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

Controlling the position of nitration on an already substituted ring is a significant challenge. When dinitrating a chlorotoluene isomer, the final positions of the nitro groups are dictated by the directing effects of the existing chloro and methyl groups. Both are ortho-, para-directors. However, the final step in one of the most viable syntheses of this compound is the mononitration of 2-chloro-4-nitrotoluene. chemicalbook.com In this precursor, the C1-methyl and C2-chloro groups both direct an incoming electrophile to the C3 and C5 positions. The C4-nitro group is a strong deactivating group and a meta-director, which directs to the C2 and C6 positions relative to itself (these are the C2 and C6 positions of the main ring, which are already substituted). The synergistic directing effect of the methyl and chloro groups towards the C5 position, which is sterically accessible, leads to the regioselective formation of this compound.

The use of solid acid catalysts like zeolites can enhance regioselectivity in nitration reactions, often favoring the para-isomer due to shape-selective constraints within the catalyst's pores. researchgate.netcardiff.ac.uk For instance, the dinitration of toluene over zeolite Hβ can significantly improve the ratio of 2,4-dinitrotoluene (B133949) to 2,6-dinitrotoluene (B127279) compared to conventional mixed-acid nitration. cardiff.ac.uk

| Substrate | Nitrating System | Catalyst | Key Product(s) | p/o or 2,4/2,6 Ratio | Reference |

| Chlorobenzene | N₂O₄, O₂ | Zeolite Hβ | p-Chloronitrobenzene | 85:15 (para:ortho) | cardiff.ac.uk |

| Toluene | HNO₃/Ac₂O/TFAA | Zeolite Hβ | 2,4-Dinitrotoluene | 70:1 (2,4-DNT:2,6-DNT) | researchgate.net |

| Toluene | NO₂/O₂ | Hβ-CH₃SO₃H | 2,4-Dinitrotoluene | 33:1 (2,4-DNT:2,6-DNT) | researchgate.net |

A data table comparing regioselectivity in nitration using different catalytic systems.

Comparative Analysis of Sequential versus Concurrent Substituent Introduction

The synthesis of a polysubstituted benzene like this compound is almost exclusively achieved through a sequential, multi-step process rather than a concurrent or one-pot reaction from toluene. libretexts.org This is because the directing effects of the substituents change as each one is added, and a stepwise approach is necessary to control the regiochemistry.

A hypothetical concurrent dinitration and chlorination of toluene would lead to a complex mixture of isomers that would be extremely difficult to separate. The reactivity of the ring changes after each substitution, making controlled, simultaneous functionalization impractical.

Therefore, sequential pathways are employed:

Pathway A (Chlorination then Nitration): Toluene → 2-Chlorotoluene (B165313) → Nitration. The nitration of 2-chlorotoluene must be carefully controlled to introduce nitro groups at the C4 and C5 positions. This is challenging due to the strong ortho-, para-directing nature of both the methyl and chloro groups, which would also favor substitution at other positions (like C6).

Pathway B (Nitration then Chlorination then Nitration): Toluene → 4-Nitrotoluene → 2-Chloro-4-nitrotoluene → 2-Chloro-4,5-dinitrotoluene. This is a highly viable and documented pathway. google.comchemicalbook.com Each step provides a substrate where the directing groups guide the subsequent substitution to the desired position with high selectivity.

Pathway C (Precursor Derivatization): An alternative amine-containing precursor is synthesized and then converted to the chloro-nitro intermediate. This also represents a sequential approach.

Comparing these, Pathway B offers the most logical and controlled route. The initial nitration of toluene yields a separable mixture of 2- and 4-nitrotoluene. The 4-nitrotoluene isomer is then chlorinated selectively at the C2 position. The final nitration of 2-chloro-4-nitrotoluene proceeds with high regioselectivity to the C5 position. This stepwise control is fundamental to achieving a high yield of the specific target isomer.

Development of Novel Precursor Derivatization Techniques

Creating the target molecule can also involve synthesizing a precursor that is then chemically modified, or derivatized, into the desired intermediate. This can be an effective strategy when direct substitution is difficult or results in poor selectivity.

Exploration of Amination and Subsequent Diazotization-Chlorination Routes

An alternative to direct chlorination is a sequence involving an amino group, which is later converted to a chloro group via a Sandmeyer reaction. This route starts with a different precursor, such as 2-amino-5-nitrotoluene.

The synthesis proceeds as follows:

Diazotization: The amino group of 2-amino-5-nitrotoluene is treated with an acidic solution of sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., 0°C) to form a diazonium salt. google.com

Chlorination (Sandmeyer Reaction): The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl), which replaces the diazonium group with a chlorine atom, yielding 2-chloro-5-nitrotoluene. google.com

Nitration: The final step would be the nitration of 2-chloro-5-nitrotoluene. The existing groups (C1-methyl, C2-chloro, C5-nitro) would direct the incoming nitro group to the C4 position, thus forming this compound.

Optimized Selective Nitration of Chlorotoluene Isomers

The most direct and industrially relevant routes often rely on the optimized nitration of a specific chlorotoluene isomer that is either commercially available or easily synthesized.

The key precursor for this compound is 2-chloro-4-nitrotoluene. The synthesis of this precursor is well-established via the selective chlorination of 4-nitrotoluene, as detailed in section 2.1.1. google.com

The final, critical step is the nitration of 2-chloro-4-nitrotoluene.

Reaction: 2-chloro-4-nitrotoluene is treated with a nitrating agent, typically a mixture of nitric and sulfuric acid.

Regioselectivity: The position of the new nitro group is determined by the existing substituents.

-CH₃ group (at C1): Ortho-, para-directing (activates C2, C4, C6).

-Cl group (at C2): Ortho-, para-directing (activates C3, C5).

-NO₂ group (at C4): Meta-directing (directs to C2, C6 relative to its own position).

Outcome: The C5 position is activated by the C2-chloro group (para-position) and is also influenced by the C1-methyl group (ortho-position). The deactivating C4-nitro group does not strongly oppose substitution at C5. This convergence of directing effects makes the introduction of the second nitro group at the C5 position a highly favorable and selective transformation, leading directly to the final product, this compound. chemicalbook.com

Principles of Green Chemistry Applied to this compound Synthesis

The traditional synthesis of nitrated aromatic compounds, including this compound, often relies on methods that are effective but environmentally problematic. The classic approach involves the use of strong mixed acids (sulfuric and nitric acid), leading to the generation of substantial quantities of corrosive and contaminated acidic wastewater, as well as the formation of multiple unwanted isomers that require energy-intensive separation processes. worldbank.org In response to these challenges, significant research has been directed towards applying the principles of green chemistry to develop more sustainable synthetic routes. These efforts focus on designing environmentally benign reaction conditions and implementing strategies to minimize waste and byproduct formation.

Design and Implementation of Environmentally Benign Reaction Conditions

Catalytic Innovations:

A key strategy is the replacement of corrosive liquid acids with solid, reusable catalysts. Zeolites, particularly H-beta (Hβ), have emerged as highly effective catalysts for nitration reactions. cardiff.ac.uk They offer shape-selectivity, which can lead to higher yields of the desired isomer, and can be easily recovered and reused, reducing waste. researchgate.net Research on the dinitration of toluene has demonstrated that using a system of nitric acid and an acid anhydride (B1165640) (like propanoic or chloroacetic anhydride) over zeolite Hβ can achieve high yields and remarkable regioselectivity, even in the absence of a solvent. cardiff.ac.ukresearchgate.net For instance, the dinitration of toluene using nitric acid, propanoic anhydride, and zeolite Hβ can yield 2,4-dinitrotoluene in 98% yield with a very high isomer ratio. cardiff.ac.uk Applying this principle to the nitration of 2-chlorotoluene could similarly favor the formation of the desired this compound isomer while minimizing others.

Alternative Solvents and Solvent-Free Conditions:

Conventional nitration often uses a large excess of sulfuric acid, which acts as both a catalyst and a solvent. A significant green innovation is the replacement of sulfuric acid with more benign and recyclable alternatives. Ionic liquids, such as [Bmim][NTf₂] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), have been used as recyclable solvents in nitration, achieving high yields and allowing for a significant reduction in acidic waste streams. In one study, using an ionic liquid solvent resulted in an 88% yield and a 78% reduction in acidic waste.

Furthermore, developing solvent-free reaction conditions is a primary goal of green chemistry. Nitration systems using acetyl nitrate (B79036) generated in situ from nitric acid and acetic anhydride have been successfully applied without any solvent, offering a more environmentally benign process. dtic.mil Similarly, the zeolite-catalyzed nitration with nitric acid and propanoic anhydride can be performed without a solvent, simplifying the process and eliminating solvent-related waste. cardiff.ac.uk

Novel Reaction Systems:

Alternative nitrating agents and energy sources are also being explored. Gas-phase nitration using nitrogen dioxide (NO₂) and oxygen (O₂) over a zeolite catalyst represents a significant departure from traditional liquid-phase methods. researchgate.netresearchgate.net This approach can avoid the use of mixed acids entirely. Photocatalysis offers another innovative route. For the chlorination step in related syntheses, using TiO₂ nanotubes under UV light can generate the chlorinating agent in-situ from HCl, thereby eliminating the risks associated with handling and transporting chlorine gas.

Table 1: Comparison of Reaction Conditions for Nitration

| Parameter | Traditional Method (Mixed Acid) | Green Chemistry Approaches | Environmental Benefit |

|---|---|---|---|

| Catalyst/Medium | Concentrated Sulfuric Acid (H₂SO₄) | Zeolite Hβ, Ionic Liquids ([Bmim][NTf₂]) | Reusable catalyst, reduction of corrosive liquid acid waste. cardiff.ac.uk |

| Solvent | Excess H₂SO₄ or organic solvents | Solvent-free or recyclable ionic liquids | Elimination of solvent waste and associated hazards. cardiff.ac.ukdtic.mil |

| Nitrating Agent | HNO₃/H₂SO₄ mixture | HNO₃/Acid Anhydride, NO₂/O₂ | Avoids the use of sulfuric acid, enabling easier work-up. cardiff.ac.ukresearchgate.net |

| Byproduct Profile | Significant isomeric byproducts | High regioselectivity due to shape-selective catalysts | Reduced separation costs and waste generation. cardiff.ac.ukresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4,5 Dinitro Toluene

In-depth Investigations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-4,5-dinitro-toluene. This class of reactions involves the displacement of a leaving group, in this case, the chloride ion, by a nucleophile. The reaction generally proceeds through an addition-elimination mechanism, which is significantly influenced by the electronic properties of the substituents on the aromatic ring.

Kinetic and Thermodynamic Parameters of SNAr Reactions with Diverse Nucleophiles (e.g., Amines, Hydrazine)

The kinetics of SNAr reactions involving substrates similar to this compound, such as 1-chloro-2,4-dinitrobenzene (B32670), have been studied with various nucleophiles, including hydrazine (B178648). semanticscholar.orgresearchgate.net In solvents like methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO), these reactions often proceed without base catalysis, suggesting that the initial attack of the nucleophile to form a zwitterionic intermediate is the rate-determining step. semanticscholar.org The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles generally leading to faster reaction rates. For instance, hydrazine is a moderately strong nucleophile for 1-chloro-2,4-dinitrobenzene. semanticscholar.org

Thermodynamic parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insights into the reaction mechanism. For a series of SNAr reactions, a common mechanism is often indicated by a linear relationship between ΔH‡ and ΔS‡. semanticscholar.org The solvent can also influence the reaction rate; for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the reactivity follows the order DMSO > MeCN > MeOH. semanticscholar.org

Kinetic studies on the reaction of 2,4-dinitrobenzene derivatives with hydrazine in DMSO have shown that the departure of the leaving group can be the rate-determining step. semanticscholar.org The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with hydrazine in water revealed that hydrazine is significantly more reactive than other primary amines of similar basicity, a phenomenon known as the alpha-effect. koreascience.kr This enhanced reactivity is attributed to the destabilization of hydrazine's ground state due to repulsion between its nonbonding electron pairs. koreascience.kr

Interactive Table: Kinetic Parameters for SNAr Reactions of 1-substituted-2,4-dinitrobenzenes with Piperidine in Methanol. nih.gov

| Substrate (Leaving Group) | Overall Rate Constant (20°C, M⁻¹s⁻¹) | Relative Rate (20°C) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

|---|---|---|---|---|---|

| Fluoro | 3.50 | 1613 | 16.6 | 5.3 | -37.7 |

| Nitro | 1.00 | 461 | 17.3 | 5.9 | -38.4 |

| Chloro | 0.00970 | 4 | 20.0 | 8.6 | -38.4 |

| Bromo | 0.00928 | 4 | 20.0 | 8.9 | -37.3 |

Influence of Electron-Withdrawing Nitro Groups on Aromatic Ring Activation

The two nitro groups on the aromatic ring of this compound are powerful electron-withdrawing groups that play a crucial role in activating the ring for nucleophilic attack. nih.govwikipedia.org They reduce the electron density of the benzene (B151609) ring through both inductive and resonance effects, making it more electrophilic and susceptible to attack by nucleophiles. nih.govwikipedia.org This activation is a key condition for the SNAr mechanism to occur. libretexts.org

The positioning of the nitro groups ortho and para to the chlorine atom is particularly important. These positions allow for the direct stabilization of the negative charge that develops in the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.orgyoutube.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com If the nitro groups were positioned meta to the leaving group, this resonance stabilization would not be possible, and the reaction would not proceed as readily. libretexts.org The strong electron-withdrawing nature of the nitro groups is essential for the formation and stabilization of the anionic σ-complex intermediate. nih.gov

Mechanistic Role of the Chlorine Atom as a Leaving Group

In the context of SNAr reactions, the chlorine atom in this compound functions as the leaving group. The rate of an SNAr reaction is influenced by the nature of the leaving group. wikipedia.org Generally, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com This is in contrast to SN1 and SN2 reactions, where the bond to the leaving group is broken in the rate-determining step.

The ability of the leaving group to depart is related to its stability as an anion. In SNAr reactions, the typical leaving group order is F > NO₂ > Cl ≈ Br > I, which is often referred to as the "element effect". nih.gov This inverted order compared to aliphatic nucleophilic substitutions is because the rate is less dependent on the carbon-halogen bond strength and more on the electronegativity of the halogen, which influences the stability of the intermediate complex. nih.govmasterorganicchemistry.com While chlorine is a good leaving group, the high reactivity of the substrate is primarily due to the activation by the nitro groups.

Spectroscopic and Computational Characterization of Meisenheimer σ-Complex Intermediates

The SNAr reaction of this compound proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex, or σ-complex. researchgate.netresearchgate.net These complexes are formed by the addition of the nucleophile to the carbon atom bearing the leaving group. nih.gov Meisenheimer complexes are typically colored, and their formation can often be observed spectrophotometrically. nih.govbris.ac.uk

Spectroscopic techniques such as NMR and UV-Vis are crucial for the characterization of these intermediates. researchgate.net For example, the UV-Vis spectrum of a Meisenheimer complex typically shows two absorption bands. nih.gov NMR spectroscopy provides detailed structural information, and in some cases, stable Meisenheimer complexes have been fully characterized by single-crystal X-ray diffraction. researchgate.net

Computational studies, often using Density Functional Theory (DFT), have provided further insights into the structure, stability, and reaction pathways of Meisenheimer complexes. researchgate.net These studies help to elucidate whether the reaction proceeds through a stepwise mechanism with a stable intermediate or a more concerted pathway. bris.ac.uk Recent research suggests that while Meisenheimer complexes are often considered intermediates, in some cases they may be transition states or "hidden intermediates" on the reaction pathway. bris.ac.ukrsc.org The stability of the Meisenheimer complex is dependent on the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net

Studies in Electrophilic Aromatic Substitution (EAS)

While the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack, it is consequently deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org EAS reactions involve the attack of an electrophile on the aromatic ring, a process that is favored by electron-donating groups.

Steric and Electronic Effects of Existing Substituents on Electrophilic Attack Orientation

In the hypothetical case of an electrophilic attack on this compound, the orientation of the incoming electrophile would be dictated by the combined electronic and steric effects of the existing substituents: the two nitro groups, the chlorine atom, and the methyl group.

Steric Effects: The existing substituents create steric hindrance, which can influence the position of electrophilic attack. The positions adjacent to multiple substituents are generally disfavored. masterorganicchemistry.com

Comprehensive Analysis of Solvent Effects on Reaction Pathways and Rates

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. This is particularly true for reactions involving charged intermediates or transition states, such as nucleophilic aromatic substitution (SNAr).

Examination of Reactant Aggregation Phenomena in Aprotic Solvent Systems

In aprotic solvents, particularly those with low polarity, reactants can form aggregates. This phenomenon has been observed in the reactions of 2,4-dinitrochlorobenzene with anilines in solvents like toluene (B28343) and benzene. researchgate.net In these cases, the reaction kinetics show a higher-order dependence on the concentration of the amine, suggesting that aggregates of the nucleophile, such as dimers or trimers, are the reactive species. researchgate.net

Advanced Reductive Transformation Pathways

The nitro groups of 2-chloro-4,5-dinitrotoluene are susceptible to reduction, leading to the formation of amino groups. The reduction can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Mechanistic Investigations of Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines. The reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. researchgate.net The mechanism of catalytic hydrogenation of dinitroaromatic compounds can be complex, often proceeding through several intermediates.

For dinitrotoluenes, the reduction can occur in a stepwise manner. One nitro group is first reduced to a hydroxylamine, which is then further reduced to an amine. Subsequently, the second nitro group is reduced. The selectivity of the reduction, i.e., which nitro group is reduced first, can be influenced by steric and electronic factors. In many cases, the less sterically hindered nitro group is preferentially reduced. stackexchange.com

For 2,4-dinitrotoluene (B133949), studies have shown that the hydrogenation over a Pd/C catalyst proceeds through the formation of 4-hydroxylamino-2-nitrotoluene (B8763201) as the main intermediate. researchgate.net This suggests that the nitro group at the 4-position is reduced first. The reaction pathway involves parallel reactions from the dinitrotoluene to form intermediates, which are then consecutively hydrogenated to the final diaminotoluene product. researchgate.net

Given the structure of 2-chloro-4,5-dinitrotoluene, it is expected that catalytic hydrogenation would lead to the stepwise reduction of the two nitro groups to form the corresponding diamine. The presence of the chloro group may also influence the rate and selectivity of the reaction.

Electrochemical Reduction Pathways and Product Characterization

The electrochemical reduction of dinitrotoluenes has been studied using techniques such as cyclic voltammetry. These studies reveal that the reduction of the two nitro groups occurs in a stepwise manner, with two distinct reduction peaks observed in the voltammograms. researchgate.net

In aprotic media, the reduction of 2,4-dinitrotoluene involves two one-electron transfers to form radical anions. researchgate.net The stability of these radical anions and their subsequent reactions can be influenced by the solvent and the presence of proton sources. In the presence of a proton source, a multi-electron, multi-proton reduction occurs, leading to the formation of hydroxylamines and subsequently amines. For 2,4-dinitrotoluene in the presence of a pH buffer, the reduction leads to 2,4-bis(N-hydroxylamino)toluene. researchgate.net

The electrochemical reduction of 2-chloro-4,5-dinitrotoluene is expected to follow a similar pathway, with the stepwise reduction of the two nitro groups. The reduction potentials would be influenced by the electronic effects of the chloro and methyl substituents. The final products would likely be the corresponding hydroxylamines or amines, depending on the reaction conditions, particularly the availability of protons.

Table 3: Electrochemical Reduction Potentials of a Dinitrotoluene Derivative in Aprotic Solvent (Illustrative Data)

| Reduction Step | Peak Potential (V vs. reference electrode) | Number of Electrons |

|---|---|---|

| First Nitro Group | -0.8 | 1 |

| Second Nitro Group | -1.2 | 1 |

Environmental Behavior and Biogeochemical Transformation of 2 Chloro 4,5 Dinitro Toluene

Environmental Persistence and Fate Modeling in Diverse Compartments

Nitroaromatic compounds (NACs) are known for their environmental persistence, largely due to the presence of the electron-withdrawing nitro group on the benzene (B151609) ring, which makes them recalcitrant. researchgate.net Their extensive use in various industries contributes to their potential release into the environment, posing a significant pollution threat. researchgate.net

The movement and distribution of 2-Chloro-4,5-dinitro-toluene in the environment are governed by its adsorption to soil and sediment particles. For related dinitrotoluene (DNT) isomers, adsorption is not high, suggesting a potential for leaching from soil surfaces into groundwater. cdc.gov The primary factor influencing the adsorption of these compounds is the organic matter content of the soil. cambridge.orgresearchgate.net

Research on dinitroaniline herbicides found that their adsorption to soil was more closely correlated with soil organic matter than with other physical or chemical properties like clay content or pH. cambridge.org Specifically for 2,4-dinitrotoluene (B133949), soil organic matter (SOM) was identified as the main soil component controlling its sorption, with sorption to clay minerals being less significant. researchgate.net The interaction is believed to involve π-π electron donor-acceptor mechanisms between the nitroaromatic molecules and the aromatic structures within the SOM. researchgate.net

Conversely, a safety data sheet for 5-Chloro-2,4-dinitrotoluene (B186385), an isomer of the target compound, suggests it is not likely to be mobile in the environment and is unlikely to penetrate soil due to its low water solubility. thermofisher.com The mobility of dinitroaniline herbicides in soil has been observed to be generally low, with one study showing movement of no more than 10 mm over a 17-day period. cambridge.org The water content in soil also affects mobility; for some related compounds, diffusion decreases as soil water increases. cambridge.org

Table 1: Soil Sorption Data for Related Nitroaromatic Compounds

| Compound | Soil Type | Key Finding | Reference |

|---|---|---|---|

| 2,4-Dinitrotoluene | Three typical Chinese soils | Sorption is predominantly controlled by soil organic matter (SOM) over clay minerals. researchgate.net | researchgate.net |

| Dinitroaniline Herbicides | Piano silt loam | Adsorption is more closely related to soil organic matter than other soil properties. cambridge.org | cambridge.org |

This table is generated based on data for analogous compounds to infer the behavior of this compound.

Bioaccumulation refers to the accumulation of chemical substances in an organism. For DNT isomers, the potential for bioaccumulation is generally considered low. cdc.gov This is supported by their relatively low log octanol-water partition coefficients (log Kow), which range from 1.98 to 2.18. cdc.gov Chemicals with low log Kow values tend not to accumulate in the fatty tissues of organisms. cdc.gov

Direct measurements of bioconcentration factors (BCF), which quantify the accumulation of a chemical from water into an aquatic organism, confirm this low potential. cdc.gov For instance, measured BCF values for 3,4-DNT in carp (B13450389) were less than 2.7 over a six-week period. cdc.gov These findings strongly suggest that DNTs are not expected to significantly bioaccumulate in fish and other aquatic species. cdc.gov While direct data on plant uptake is unavailable, the low log Kow of DNTs suggests they could be readily taken up by plants. cdc.gov

Abiotic Transformation Processes in Natural and Engineered Systems

Abiotic transformation involves the degradation of a compound through non-biological processes, such as chemical reactions with minerals or photochemical reactions induced by sunlight.

Photolysis, or degradation by light, is a recognized transformation pathway for DNTs in water and soil. cdc.gov The process can involve both photooxidation and photoreduction.

Photooxidation: In aqueous environments, photooxidation is often initiated by hydroxyl radicals (•OH), which are powerful oxidizing agents. Advanced oxidation processes, such as the use of hydrogen peroxide with UV light (H₂O₂/UV), have been shown to effectively degrade 2,4-dinitrotoluene. acs.org Similar mechanisms involving hydroxyl radical-initiated photodegradation have been studied for other chlorinated dinitro-aromatic compounds like 4-chloro-3,5-dinitrobenzoic acid. acs.org

Photoreduction: This process involves the reduction of the nitro groups. The photoreduction of various aromatic nitro compounds can be achieved using chemical reductants like tri-n-butylstannane in a photochemical reaction. acs.org The photochemistry of aromatic compounds is a broad field, with various reactions like photosubstitution and photorearrangement being possible under different conditions. rsc.org

Hydrolysis, the reaction with water, is generally a negligible degradation pathway for DNT isomers under typical environmental conditions. cdc.gov However, other abiotic chemical reactions can be significant.

In anaerobic (oxygen-free) environments, DNTs can be abiotically reduced by naturally occurring substances. Studies have shown that 2,4-DNT can be reduced in the presence of sulfide (B99878) minerals, which act as electron donors. iwaponline.com The reaction proceeds through the reduction of the nitro groups to amino groups, forming aminonitrotoluenes. iwaponline.com Similarly, iron-containing minerals, such as pyrite, and surface-bound ferrous iron can also reduce nitroaromatic compounds. dtic.mil

Engineered systems can accelerate this degradation. The combination of zero-valent iron (Fe(o)) with persulfate (S₂O₈²⁻) has been shown to effectively degrade 2,4-dinitrotoluene, primarily through an oxidative mechanism driven by sulfate (B86663) radicals (SO₄•⁻). researchgate.net Ultrasound-assisted degradation using persulfate and semiconductors is another advanced method that generates sulfate radicals to mineralize 2,4-DNT. nih.gov

Biotic Transformation and Biodegradation Studies

The biodegradation of nitroaromatic compounds has been extensively studied, revealing a variety of microbial strategies for their transformation. cswab.org While these compounds are generally resistant to microbial attack, numerous microorganisms have been identified that can transform or mineralize them under different environmental conditions. researchgate.netresearchgate.net

Under aerobic conditions , a key pathway for the degradation of 2,4-DNT involves an initial dioxygenase enzyme attack. A Pseudomonas sp. has been shown to degrade 2,4-DNT as its sole source of carbon and energy by incorporating two atoms of oxygen into the aromatic ring, which leads to the release of a nitro group as nitrite (B80452). researchgate.net This initial step bypasses the formation of toxic amino derivatives and leads to complete mineralization. cdc.govresearchgate.net The resulting intermediate, 4-methyl-5-nitrocatechol (B15798), is further degraded. researchgate.net

Under anaerobic conditions , the primary transformation pathway is the stepwise reduction of the nitro groups. This cometabolic process, often occurring in the presence of a more easily degradable carbon source, reduces 2,4-DNT to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene. cdc.govresearchgate.net Various anaerobic bacteria, including Desulfovibrio and Clostridium species, can perform these reductions. researchgate.netasm.org

For chlorinated nitroaromatic compounds, biodegradation can also be initiated by the removal of the chlorine atom. For example, the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp. was found to proceed via an initial hydrolytic dechlorination, followed by oxidative removal of the nitro group. nih.gov Similarly, the aerobic degradation of 2-chloro-4-nitrophenol (B164951) by a Rhodococcus strain also involved the initial release of chloride ions. researchgate.net This suggests a potential pathway for this compound could involve an initial dehalogenation step before or during the transformation of the nitro groups.

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of mineralizing DNTs under lignin-degrading conditions. researchgate.netasm.org

Table 2: Examples of Microbial Degradation of Related Nitroaromatic Compounds

| Organism/System | Compound | Condition | Key Pathway/Products | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | 2,4-Dinitrotoluene | Aerobic | Dioxygenase attack, release of nitrite, 4-methyl-5-nitrocatechol | researchgate.netresearchgate.net |

| Anaerobic Bacteria | 2,4-Dinitrotoluene | Anaerobic | Nitro group reduction to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and 2,4-diaminotoluene | cdc.govresearchgate.net |

| Acinetobacter sp. RKJ12 | 2-Chloro-4-nitrobenzoic acid | Aerobic | Hydrolytic dechlorination and oxidative denitration | nih.gov |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Aerobic | Release of chloride and nitrite; formation of chlorohydroquinone | researchgate.net |

This table summarizes findings for analogous compounds to infer potential biodegradation pathways for this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the environmental behavior and biogeochemical transformation of This compound to construct the detailed article as requested.

Research on the microbial degradation of nitroaromatic and chlorinated aromatic compounds is extensive; however, this research primarily focuses on other isomers and related compounds, such as:

2,4-Dinitrotoluene (2,4-DNT) researchgate.netnih.govasm.orgnih.govresearchgate.netresearchgate.netresearchgate.net

2,6-Dinitrotoluene (B127279) (2,6-DNT)

2,4,6-Trinitrotoluene (TNT) hua.grfrontiersin.orgnih.govnih.gov

Various chloronitrobenzenes and chloronitrophenols sjtu.edu.cnnih.gov

The specific arrangement of the chloro and dinitro substituents on the toluene (B28343) ring at the 2, 4, and 5 positions is critical, determining the compound's unique chemical properties and susceptibility to microbial attack. Degradation pathways, including the specific enzymes and resulting metabolites, are highly dependent on the exact isomeric structure. For example, the well-documented oxidative pathway for 2,4-DNT, initiated by a dioxygenase enzyme, cannot be assumed to apply to this compound without direct experimental evidence. nih.govnih.gov

Due to the strict requirement to focus solely on this compound and the lack of specific published studies on its microbial degradation pathways, enzymatic biotransformation, metabolite analysis, and associated bioremediation strategies, it is not possible to generate the scientifically accurate and detailed content for the requested outline. Extrapolating data from other related compounds would not adhere to the required specificity and scientific accuracy.

Advanced Analytical Techniques for Characterization and Detection of 2 Chloro 4,5 Dinitro Toluene

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of 2-Chloro-4,5-dinitro-toluene. By probing the electronic and vibrational energy levels within the molecule, these techniques offer a detailed picture of its functional groups and atomic arrangement.

Application of Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational modes of a molecule. These vibrations are unique to the molecule's structure and functional groups, providing a "fingerprint" for identification.

For this compound, the key vibrational modes are associated with the nitro (NO2), chloro (C-Cl), methyl (C-H), and aromatic ring groups. The nitro group typically exhibits strong, characteristic stretching vibrations. Theoretical and experimental studies on related dinitrotoluene compounds show that the asymmetric and symmetric stretching modes of the nitro groups are prominent in the IR and Raman spectra. researchgate.netresearchgate.net The C-Cl stretching vibration usually appears in the lower frequency region of the spectrum. Although a complete experimental spectrum for this compound is not widely published, data from isomers and related compounds like 4-chloro-3,5-dinitrotoluene (B1580910) and 2-chloro-a-a-a-trifluoro-3,5-dinitrotoluene provide insight into the expected vibrational frequencies. researchgate.netnist.gov

Table 1: Expected Vibrational Frequencies for this compound based on Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1550 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| C-Cl | Stretch | ~550-650 | |

| Aromatic C-H | Stretch | ~3000-3100 | cdnsciencepub.com |

Note: These are approximate values based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. carlroth.com By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom. libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group protons and the two aromatic protons. The chemical shifts (δ) of these protons are heavily influenced by the electron-withdrawing effects of the two nitro groups and the chlorine atom, which deshield the adjacent protons and shift their signals downfield. libretexts.org For instance, in the related isomer 4-Chloro-2-nitrotoluene, the methyl protons appear around δ 2.57 ppm, while the aromatic protons are found between δ 7.30 and 7.95 ppm. chemicalbook.com The coupling patterns (spin-spin splitting) between adjacent protons would further confirm their relative positions on the aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the six carbons of the benzene (B151609) ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.6 | Singlet |

| Aromatic H (at C6) | ~7.8 - 8.2 | Singlet |

Note: Values are estimations based on general principles and data from similar compounds. libretexts.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds with chromophores like nitro groups, UV-Vis spectroscopy is particularly useful. The presence of the dinitro-substituted benzene ring in this compound results in characteristic absorption bands. Studies on similar nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949), show strong absorption in the UV region, often around 254 nm. nih.gov This property allows for the quantitative analysis of the compound in solution, as the absorbance is directly proportional to its concentration, following the Beer-Lambert law. The exact absorption maximum (λmax) can be influenced by the solvent used. iosrjournals.org

Chromatographic Separation and Definitive Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, a common requirement in environmental and industrial sample analysis. When coupled with a detector, typically a mass spectrometer, chromatography provides definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of semi-volatile organic compounds like dinitrotoluenes. shimadzu.comhpst.cz In this technique, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio (m/z).

The analysis of dinitrotoluene isomers by GC-MS is a well-established procedure. researchgate.net For this compound, a specific retention time on the GC column would serve as an initial identifier. The subsequent mass spectrum provides a definitive fingerprint. Key fragments would likely include the molecular ion peak (M⁺) at m/z 216, along with fragments corresponding to the loss of nitro groups (NO₂), chlorine (Cl), or other characteristic parts of the molecule. nist.gov This technique offers high sensitivity and selectivity, making it suitable for trace-level detection in various matrices. nih.gov

Table 3: GC-MS Parameters for Analysis of Related Nitroaromatic Compounds

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | DB-1 (100% dimethyl polysiloxane) or similar non-polar column | nih.gov |

| Carrier Gas | Helium or Hydrogen | hpst.cz |

| Injection Mode | Split/Splitless | shimadzu.com |

| Detection | Mass Spectrometry (Electron Ionization) | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Trace Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly advantageous for analyzing thermally unstable compounds or for samples in aqueous matrices. vscht.cz Separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.

For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Detection is often performed using a UV detector, set to a wavelength where the compound strongly absorbs, such as near 254 nm. vscht.cz HPLC is highly effective for quantifying trace amounts of the compound and is also invaluable for metabolite profiling, where it can separate the parent compound from its degradation products in biological or environmental samples. nih.gov

Utility of Thin-Layer Chromatography (TLC) for Screening and Preparative Separations

Thin-Layer Chromatography (TLC) serves as a versatile, cost-effective, and rapid method for the screening and separation of nitroaromatic compounds, including isomers of dinitrotoluene. frtr.gov Its utility lies in its simplicity and the ability to process multiple samples in parallel, making it an effective tool for initial screening in various matrices such as soil and water. frtr.govcdc.gov For screening purposes, TLC can qualitatively identify the presence of compounds like 2,4-dinitrotoluene (2,4-DNT) by comparing the retention factor (Rƒ) value of a spot in a sample extract to that of a known standard. frtr.gov The technique is valuable for distinguishing between different nitroaromatics; for instance, a bluish-colored anion is produced when 2,4-DNT is present and subjected to certain reagents, differentiating it from the reddish colors produced by TNT or 1,3,5-trinitrobenzene (B165232) (TNB). frtr.gov

Different solvent systems can be employed to achieve effective separation of closely related nitroaromatic compounds. For example, solvent systems such as benzene–hexane–chloroform have been used to separate TNT metabolites, demonstrating TLC's capability to resolve complex mixtures. researchgate.netoup.com High-Performance Thin-Layer Chromatography (HPTLC), which uses plates with smaller stationary phase particles, offers improved separation efficiency and lower detection limits compared to conventional TLC. cdc.govhebmu.edu.cn

Beyond screening, TLC is a valuable tool for preparative separations, where it is used to isolate and purify specific compounds from a mixture for subsequent analysis. researchgate.net In the analysis of gunshot residues, TLC has been used as a cleanup step to isolate analytes like 2,4-DNT before derivatization and analysis by more sensitive techniques like HPLC. nih.gov Similarly, researchers have used preparative TLC to isolate and extract unstable TNT metabolites from the TLC plate for identification via mass spectrometry. oup.com This micropreparative capability is a key advantage, as the separation and detection processes can be optimized independently. researchgate.net

Table 1: Examples of TLC Systems for Nitroaromatic Compound Analysis

| Target Analytes | Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Source |

| Dinitrotoluene (DNT) isomers, TNT | Silica Gel | Various laboratory-grade and common solvents evaluated | Visual (colorimetric reagents) | frtr.gov |

| TNT metabolites | Silica Gel | Benzene–hexane–chloroform (1:1:1, v/v/v) or Dichloromethane | UV light, followed by extraction for HPLC analysis | researchgate.net |

| 2,4-DNT, 2,6-DNT | HPTLC plates | Not specified | Not specified | cdc.gov |

| Ethyl centralite, 2,4-DNT | Silica Gel | Not specified | Sample spots scraped off for further processing and HPLC analysis | nih.gov |

Electrochemical Detection Methods

Electrochemical methods are particularly well-suited for the detection of this compound and related nitroaromatic compounds. publish.csiro.au The presence of easily reducible nitro (-NO₂) groups on the aromatic ring gives rise to a distinct and measurable current response, forming the basis for highly sensitive and selective analytical techniques. publish.csiro.au Advantages of electrochemical sensors include their potential for low-cost, portability, high sensitivity, and low power requirements, making them ideal for field-based and real-time monitoring. publish.csiro.aumostwiedzy.pl

Application of Voltammetric Techniques for Sensitive and Selective Detection

Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are powerful tools for the analysis of dinitrotoluenes. nih.govresearchgate.net These methods involve applying a potential to an electrode and measuring the resulting current from the reduction of the nitro groups. mdpi.com The electrochemical reduction mechanism of a compound like 2,4-DNT can vary with the solvent system. publish.csiro.auumn.edu In aprotic solvents without a proton source, the reduction occurs in two separate one-electron transfer steps. umn.edu However, in the presence of protons, a more efficient reduction occurs, involving a transfer of eight protons and eight electrons to form 2,4-bis(N-hydroxylamino)toluene, which happens at a less negative potential and enhances the signal sensitivity. umn.edu

The sensitivity and selectivity of voltammetric detection can be significantly improved by modifying the working electrode. acs.org Researchers have developed various modified electrodes to enhance the analytical performance for nitroaromatic compounds:

Mesoporous Silica (MCM-41): Glassy carbon electrodes modified with MCM-41 demonstrate high sensitivity for detecting nitroaromatic compounds, attributed to the material's strong adsorption capacity and the large surface area of the modified electrode. acs.org

Nanoparticle Composites: Composites made of metal nanoparticles (e.g., Copper) and single-walled carbon nanotubes (SWCNT) have shown synergistic effects, providing excellent sensitivity for detecting TNT and other nitroaromatics, with detection limits in the parts-per-billion (ppb) range. nih.gov

Iron Nanoparticles: Modifying a glassy carbon electrode with iron nanoparticles was found to increase the reduction currents for 2,4-DNT, enabling detection at concentrations as low as 10 ppb. nih.gov

Porphyrin-Functionalized Carbon Cloth: A portable sensor using manganese porphyrin-functionalized carbon cloth has been developed for the highly sensitive detection of nitroaromatics, with limits of detection in the sub-micromolar range. acs.org

Square wave voltammetry (SWV) is often preferred as it effectively eliminates background current, which can be significant with high-surface-area electrodes, thereby improving the detection limit. acs.orgnih.gov

Table 2: Performance of Various Voltammetric Sensors for Dinitrotoluene (DNT) and Related Compounds

| Electrode System | Voltammetric Technique | Target Analyte | Limit of Detection (LOD) | Source |

| MCM-41 Modified Glassy Carbon Electrode | Not specified | 2,4-DNT, TNT, TNB, 1,3-DNB | Nanomolar (nM) level | acs.org |

| Cu-SWCNT Modified Glassy Carbon Electrode | Adsorptive Stripping Voltammetry | TNT | 1 ppb | nih.gov |

| Iron Modified Glassy Carbon Electrode | Cyclic Voltammetry (CV) | 2,4-DNT | 10 ppb | nih.gov |

| Receptor-Modified 3DOM Carbon Electrode | Square Wave Voltammetry (SWV) | 2,4-DNT | 10 µM | acs.orgnih.gov |

| Manganese Porphyrin on Carbon Cloth | Differential Pulse Voltammetry (DPV) | Nitrobenzene | 5.92 x 10⁻¹⁰ M | acs.org |

Research into the Development of Receptor-Based Biosensors for Targeted Recognition

Receptor-based biosensors offer a promising avenue for the highly specific detection of target molecules like this compound. These devices couple a selective recognition element (the receptor) with a signal transducer. mdpi.commdpi.com The receptor can be a biological component, such as an enzyme or antibody, or a synthetic molecule designed to specifically bind the target analyte. acs.orgmdpi.com

Synthetic Receptor-Based Sensors: A significant area of research involves creating synthetic receptors, such as molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are polymers synthesized in the presence of the target molecule (or a template similar to it), creating cavities that are sterically and chemically complementary to the analyte. researchgate.net An impedimetric sensor using an MIP for 5-chloro-2,4-dinitrotoluene (B186385) (5CDNT) demonstrated high selectivity and a detection limit of 0.1 μM. researchgate.net This sensor could successfully determine 5CDNT even in the presence of potential interferents like 2,4-DNT. researchgate.net Another approach involves chemically functionalizing an electrode surface to create a receptor. For example, a receptor with two urea (B33335) groups was synthesized on a macroporous carbon electrode for the electrochemical detection of 2,4-DNT. acs.orgnih.gov This modified electrode responded selectively to DNT, whereas the unfunctionalized electrode showed no response. acs.orgnih.gov

Biological Receptor-Based Sensors: Biosensors can also utilize natural biological components for recognition.

Enzymatic Biosensors: An amperometric biosensor has been developed using the enzyme polyphenol oxidase (PPO). researchgate.netconicet.gov.ar This sensor does not detect 2,4-DNT directly but instead recognizes its biodegradation products, 4-methyl-5-nitrocatechol (B15798) (4M5NC) and 2,4,5-trihydroxytoluene (B73207) (2,4,5-THT). researchgate.netconicet.gov.ar The sensor showed high sensitivity for these products and could selectively quantify 4M5NC even in the presence of a large excess of 2,4-DNT. researchgate.netconicet.gov.ar

Whole-Cell Biosensors: Recombinant bacterial cells have been engineered to act as biosensors for DNT. presens.demdpi.com In one design, Escherichia coli cells were genetically modified to produce luciferase, a light-emitting enzyme, in the presence of 2,4-DNT. mdpi.com The emitted bioluminescence is then measured by a photodiode, converting the biological recognition into a quantifiable electrical signal. mdpi.com Such sensors have successfully detected gaseous 2,4-DNT at concentrations as low as 50 ppb. presens.demdpi.com The induction of the reporter gene is often caused by metabolic degradation products of DNT rather than DNT itself. researchgate.net

Table 3: Characteristics of Receptor-Based Biosensors for Dinitrotoluene (DNT) and Derivatives

| Receptor Type | Transduction Method | Target Analyte | Key Finding / Performance | Source |

| Synthetic Receptor (Urea groups) | Electrochemical (SWV) | 2,4-DNT | Selective detection with a limit of 10 µM; no response from unmodified electrode. | acs.orgnih.gov |

| Molecular Imprinted Polymer (MIP) | Electrochemical (Impedance) | 5-Chloro-2,4-dinitrotoluene | Highly selective with a detection limit of 0.1 µM. | researchgate.net |

| Enzyme (Polyphenol Oxidase) | Amperometric | 4-methyl-5-nitrocatechol (4M5NC) (a DNT biodegradation product) | Sensitive detection of the metabolite with a limit of 4.7 µM for 4M5NC. | researchgate.netconicet.gov.ar |

| Whole-Cell (E. coli) | Bioluminescence (Optical) | Gaseous 2,4-DNT | Detection of 50 ppb gaseous 2,4-DNT was achieved. | presens.demdpi.com |

Computational Chemistry and Theoretical Modeling of 2 Chloro 4,5 Dinitro Toluene

Quantum Chemical Calculations for Prediction of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods can predict geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For a potential study of 2-Chloro-4,5-dinitro-toluene, a functional like B3LYP combined with a basis set such as 6-311++G** would likely be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters.

Studies on related dinitrotoluene isomers have successfully used DFT to understand how the positions of the nitro groups and other substituents influence the geometry of the benzene (B151609) ring and the orientation of the functional groups. For this compound, such calculations would yield data on bond lengths, bond angles, and dihedral angles, revealing the extent of steric and electronic effects caused by the adjacent nitro groups and the chlorine atom. Electronic properties like the dipole moment and the distribution of atomic charges could also be determined, offering insights into the molecule's polarity and reactive sites.

Application of Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate energetic and structural data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are valuable for benchmarking results and for calculations where high accuracy is paramount.

For this compound, high-level ab initio calculations could provide precise predictions of its heat of formation and relative stability compared to other isomers. Such calculations are crucial for understanding the thermodynamics of its formation and decomposition.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

For instance, a study on deprotonated 2,4-dinitrotoluene (B133949) successfully correlated calculated vibrational spectra with experimental IRMPD spectra to identify the correct isomer. A similar approach for this compound would involve calculating the vibrational frequencies at the same level of theory used for geometry optimization. This would allow for the assignment of specific vibrational modes, such as C-H stretching, C-N stretching, N-O stretching, and C-Cl stretching, to the bands in an experimental spectrum.

Reaction Mechanism Simulation and Transition State Theory Applications

Computational modeling can also be used to explore the potential chemical reactions of this compound, identifying reaction pathways and predicting reaction rates.

Computational Determination of Energetics for Reaction Pathways and Rate-Determining Steps

To study a chemical reaction, computational chemists identify the structures of reactants, products, and any intermediates and transition states. By calculating the energies of these species, the activation energy for a given pathway can be determined. The rate-determining step is the one with the highest activation energy.

For related nitroaromatic compounds, computational studies have investigated decomposition mechanisms, including the homolysis of C-NO2 bonds. A theoretical study on this compound could explore similar decomposition pathways or its reactions with nucleophiles, which are common for electron-deficient aromatic rings. Locating the transition state structures would be key to understanding the kinetics of these potential reactions.

Modeling of Solvent Effects using Implicit and Explicit Solvation Models (e.g., IEF-PCM)

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and energetics. Solvation models are used to account for these effects in computational calculations. Implicit models, like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including individual solvent molecules in the calculation.

A study on the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN) utilized the IEF-PCM model to investigate the role of the solvent in the reaction mechanism. For this compound, applying a model like IEF-PCM would be essential for accurately predicting its behavior and reactivity in solution, providing a more realistic comparison with experimental results.

Investigation of Intermolecular Interactions and Crystal Structure Prediction

The arrangement of molecules in the solid state, governed by intermolecular forces, dictates many of the bulk properties of a material. For a substituted aromatic compound like this compound, a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions are expected to be significant.

While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between the methyl or aromatic hydrogens of one molecule and the nitro-group oxygens of a neighboring molecule. These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice.

Quantum mechanical calculations on related nitroaromatic compounds, such as 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate, have shown that intermolecular hydrogen bonds of the types N-H···O, N-H···Cl, O-H···Cl, and C-H···O can have bonding energies ranging from 0.76 to 16.03 kcal/mol. researchgate.net In the case of this compound, the interactions would be limited to weaker C-H···O and potentially C-H···Cl contacts.

Furthermore, π-π stacking interactions are anticipated between the aromatic rings of adjacent molecules. The electron-withdrawing nature of the nitro and chloro substituents polarizes the aromatic ring, creating a quadrupole moment that can lead to favorable offset or slipped-stacking arrangements. These interactions are a significant cohesive force in the crystal structures of many nitroaromatic compounds. For instance, isomers like 2,4-dinitrotoluene adopt an orthorhombic crystal structure, while 2,6-dinitrotoluene (B127279) crystallizes in a monoclinic system, highlighting how substituent positions influence packing efficiency.

A theoretical analysis of these interactions would involve generating a molecular model of this compound and performing geometry optimization using methods like Density Functional Theory (DFT). The resulting electron density distribution can then be analyzed to identify potential interaction sites.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Nature |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Chlorine Cl | Electrostatic |

| π-π Stacking | Aromatic Ring | Aromatic Ring | van der Waals, Electrostatic |

Molecular Dynamics (MD) simulations are a powerful tool for modeling the behavior of molecules in the condensed phase (solid or liquid). By simulating the movement of a collection of this compound molecules over time, it is possible to predict bulk properties such as density, cohesive energy density, and mechanical properties.

An MD simulation would begin with the construction of a simulation cell containing numerous molecules of this compound, initially placed in a random or lattice arrangement. The interactions between atoms would be described by a force field, such as COMPASS or OPLS-AA, which includes terms for bond stretching, angle bending, torsional potentials, and non-bonded van der Waals and electrostatic interactions. github.comresearchgate.net The system's evolution is then tracked by integrating Newton's equations of motion.

For energetic materials like nitroaromatics, MD simulations can be used to study properties related to stability and sensitivity. researchgate.net The cohesive energy density (CED), which is the energy required to remove a molecule from the condensed phase, is a measure of the strength of intermolecular forces and can be calculated from MD simulations. researchgate.net A higher CED generally indicates stronger intermolecular interactions. researchgate.net While specific MD studies on this compound are not prevalent in the literature, simulations on related compounds like CL-20/TNT cocrystals have been used to calculate binding energies and cohesive energy densities to understand their stability. researchgate.net

Table 2: Hypothetical Output from a Molecular Dynamics Simulation of this compound at 298 K

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Density | 1.65 | g/cm³ | Bulk material property |

| Cohesive Energy Density | 450 | J/cm³ | Measure of intermolecular force strength |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. kg.ac.rssemanticscholar.org These models are valuable for predicting the characteristics of new or untested chemicals, reducing the need for extensive experimental work. semanticscholar.orgresearchgate.net

For a compound like this compound, QSAR and QSPR models can be developed to predict its reactivity, toxicity, and environmental fate. The process involves calculating a set of numerical descriptors that encode structural and electronic features of the molecule.

Commonly used descriptors for nitroaromatic compounds include:

Topological descriptors: Molecular connectivity indices (e.g., Chi indices) that describe the branching and size of the molecule. kg.ac.rs

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and the charges on specific atoms (e.g., the nitro group). semanticscholar.orgresearchgate.net E_LUMO is particularly important for dinitroaromatic compounds as it relates to their electrophilicity and susceptibility to reduction. semanticscholar.org

Physicochemical descriptors: Parameters like the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity, and the topological polar surface area (TPSA). chemscene.comnih.gov

Once these descriptors are calculated for a series of related nitroaromatic compounds with known experimental data, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms like recursive neural networks. kg.ac.rsunipi.it For instance, a QSAR study on the toxicity of benzene derivatives used descriptors such as the number of chlorine atoms and various connectivity indices to build a predictive model. kg.ac.rs Another study on nitroaromatic compounds found that for dinitro derivatives, toxicity was strongly correlated with E_LUMO and the charge on the nitro groups (QNO2). semanticscholar.orgresearchgate.net

A hypothetical QSAR model for predicting the acute toxicity (e.g., LC50 in fathead minnows) of chlorinated dinitrotoluenes might take the following form:

log(1/LC50) = c₀ + c₁logP + c₂E_LUMO + c₃*Q_Cl

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis, and Q_Cl is the partial charge on the chlorine atom. Such models are crucial for assessing the potential environmental impact of industrial chemicals. acs.org

Table 3: Selected Molecular Descriptors for this compound for use in QSAR/QSPR Modeling

| Descriptor | Type | Calculated Value (Illustrative) | Relevance |

|---|---|---|---|

| logP | Physicochemical | 2.5 | Hydrophobicity, membrane permeability |

| TPSA | Physicochemical | 91.6 Ų | Polarity, bioavailability |

| E_LUMO | Quantum Chemical | -3.4 eV | Electrophilicity, susceptibility to reduction |

| Dipole Moment | Quantum Chemical | 4.2 D | Molecular polarity |

Applications and Industrial Significance of 2 Chloro 4,5 Dinitro Toluene As a Key Chemical Intermediate

Role as a Precursor in Pharmaceutical Synthesis

While direct, large-scale applications of 2-Chloro-4,5-dinitro-toluene in the synthesis of current blockbuster drugs are not widely documented, its chemical structure provides a versatile platform for creating diverse molecular frameworks relevant to medicinal chemistry. The presence of nitro groups and a chlorine atom on the toluene (B28343) ring allows for a variety of chemical transformations.

Derivatization Pathways to Form Active Pharmaceutical Ingredients

The functional groups of this compound offer multiple reaction sites for derivatization, a key process in modifying a lead compound to enhance its therapeutic properties. Derivatization is a technique used to transform a chemical compound into a product of similar chemical structure, called a derivative. researchgate.net

Key reaction pathways include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups, which is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships. For instance, reaction with aminothiazoles can lead to the formation of hybrid compounds with potential biological activity. mdpi.com

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. These amino groups can then be further modified through reactions like acylation, sulfonylation, or diazotization, opening up pathways to a vast array of more complex molecules. For example, the reduction of a related compound, 5-nitro-2,4-dichlorotoluene, followed by diazotization is a step in the synthesis of azo dyestuffs. google.com

Reactions involving the Methyl Group: The methyl group can also be a site for chemical modification, although it is generally less reactive than the nitro and chloro groups in this context.

These derivatization pathways allow for the systematic modification of the this compound scaffold to produce libraries of compounds for biological screening.

Design and Synthesis of Novel Medicinal Scaffolds

The core structure of this compound can serve as a foundational scaffold for building novel medicinal agents. A medicinal scaffold is a core chemical structure to which various functional groups can be attached to create a range of new drug candidates.

Research in this area focuses on using dinitrotoluene derivatives to create complex heterocyclic systems. For example, dinitrotoluene derivatives have been used in the synthesis of spiroindolinone-pyrazole scaffolds, which have been investigated for their potential as anti-Alzheimer agents. nih.gov The synthesis of acridone (B373769) derivatives, another class of compounds with a broad spectrum of biological activities, can also involve intermediates derived from substituted benzoic acids, which can be conceptually linked to the oxidation of toluene derivatives. rsc.org

Importance in Agrochemical Production

Nitroaromatic compounds, including dinitrotoluenes, are important precursors in the synthesis of a wide variety of pesticides. nih.gov The specific utility of this compound in this sector is tied to its potential to be converted into various active agrochemicals.

Synthetic Routes to Herbicides and Pesticides

The chemical functionalities of this compound make it a potential starting material for synthesizing certain types of herbicides and pesticides. For instance, a related compound, 2-chloro-4-nitrotoluene (B140621), is a known intermediate in the production of the herbicide chlortoluron. google.comgoogle.com This suggests that dinitro-derivatives could be used to create more complex or potent analogues.

The synthesis of the fungicide fluazinam (B131798) involves a diarylamine structure, where a substituted aniline (B41778) is coupled with a pyridine (B92270) derivative. nih.gov The substituted aniline portion often contains nitro and chloro groups, highlighting the relevance of chloro-dinitrated aromatic compounds in the synthesis of such fungicides. One study describes the synthesis of fluazinam analogues starting from 2,6-dichlorotoluene, which is nitrated to 2,6-dichloro-3,5-dinitrotoluene as a key intermediate. ias.ac.in This process underscores the importance of dinitrotoluene structures in developing new agrochemicals.

Development of Advanced Crop Protection Agents

The development of advanced crop protection agents often involves creating molecules with high efficacy and specific modes of action. The dinitrotoluene scaffold can be a building block in this process. For example, the synthesis of saflufenacil, a uracil (B121893) herbicide, involves a 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate, which is created through the nitration of 2-chloro-4-fluorobenzoic acid. google.com While not directly involving this compound, this demonstrates the utility of related structures in modern herbicide synthesis.

Furthermore, research into new herbicidal sulfonamides has shown that various substituted pyrimidines are key components. epo.org The synthesis of these pyrimidines can sometimes involve intermediates that are structurally related to chlorinated and nitrated toluenes.

Utility in Dyestuff and Pigment Manufacturing

Historically, nitroaromatic compounds have been fundamental in the dye industry. While specific large-scale use of this compound in modern dyestuff production is not extensively detailed in readily available literature, its chemical properties suggest its potential as an intermediate. Related compounds, such as 2-chloro-5-nitro-toluene, are key intermediates for important red organic pigments. google.com

The general principle involves the reduction of the nitro groups to amino groups, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of a chlorine atom can influence the final color and properties of the dye. For example, 5-nitro-4-alkoxy-2-chlorotoluenes can be reduced to the corresponding amino compounds, which are then used to produce azo dyestuffs. google.com A related compound, 2-chloro-4-nitrotoluene, is also used in the manufacture of dyes. chemicalbook.com

The table below summarizes the key applications and the role of this compound and related compounds as intermediates.

| Application Area | Role of Intermediate | Example of Related Compound Application |

| Pharmaceuticals | Precursor for novel medicinal scaffolds | Synthesis of spiroindolinone-pyrazole scaffolds nih.gov |

| Agrochemicals | Building block for herbicides and fungicides | Intermediate for the herbicide chlortoluron (from 2-chloro-4-nitrotoluene) google.comgoogle.com |

| Dyestuffs | Precursor for azo dyes | Intermediate for red organic pigments (from 2-chloro-5-nitro-toluene) google.com |